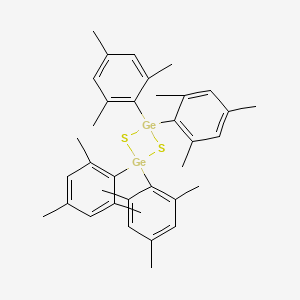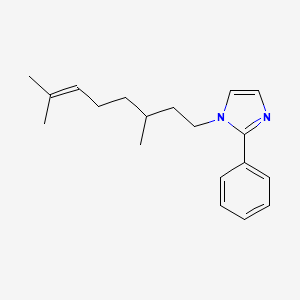
1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with a phenyl group and a 3,7-dimethyloct-6-en-1-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Substitution with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.
Attachment of the 3,7-Dimethyloct-6-en-1-yl Chain: This step involves the alkylation of the imidazole ring with 3,7-dimethyloct-6-en-1-yl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the 3,7-dimethyloct-6-en-1-yl chain.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, basic conditions, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Saturated derivatives with hydrogenated double bonds.
Substitution: Alkylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,7-Dimethyloct-6-en-1-yl)-2-methyl-1H-imidazole
- 1-(3,7-Dimethyloct-6-en-1-yl)-2-ethyl-1H-imidazole
- 1-(3,7-Dimethyloct-6-en-1-yl)-2-propyl-1H-imidazole
Uniqueness
1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This substitution enhances its potential interactions with biological targets and its stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
112405-56-8 |
|---|---|
Molekularformel |
C19H26N2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-(3,7-dimethyloct-6-enyl)-2-phenylimidazole |
InChI |
InChI=1S/C19H26N2/c1-16(2)8-7-9-17(3)12-14-21-15-13-20-19(21)18-10-5-4-6-11-18/h4-6,8,10-11,13,15,17H,7,9,12,14H2,1-3H3 |
InChI-Schlüssel |
VCJHKLUWDYVTBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CCN1C=CN=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)

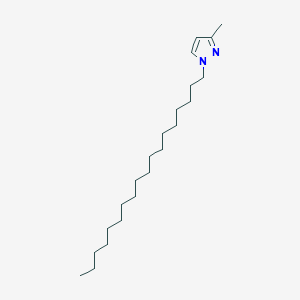
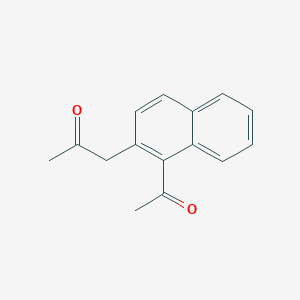
![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
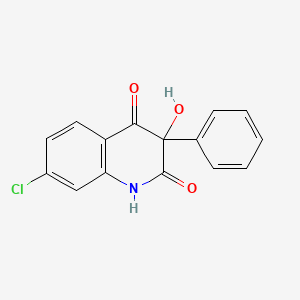
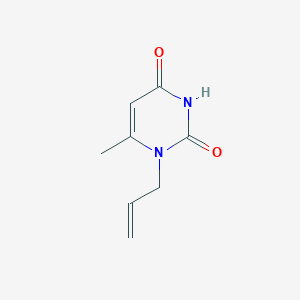
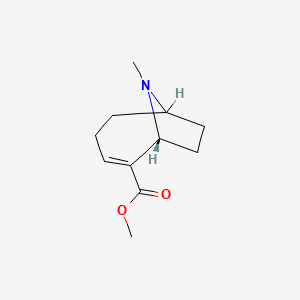

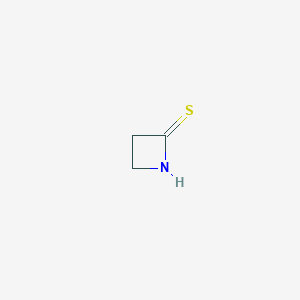
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)
